Tert-butyl N-spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-ylcarbamate
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Overview
Description
Tert-butyl N-spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,3’-cyclobutane]-1’-ylcarbamate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tert-butyl group and the spirocyclic framework contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,3’-cyclobutane]-1’-ylcarbamate typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the tert-butyl carbamate group. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization and subsequent functionalization steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as chromatography or crystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,3’-cyclobutane]-1’-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl N-spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,3’-cyclobutane]-1’-ylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Tert-butyl N-spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,3’-cyclobutane]-1’-ylcarbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- Indole derivatives
Uniqueness
Tert-butyl N-spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,3’-cyclobutane]-1’-ylcarbamate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
tert-butyl N-spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-ylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O2/c1-14(2,3)20-13(19)17-11-9-15(10-11)12-5-4-7-18(12)8-6-16-15/h11-12,16H,4-10H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOBQUYMASGEEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)C3CCCN3CCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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